molecular formula C9H5ClFN B1418871 7-Chloro-8-fluoroquinoline CAS No. 1133116-09-2

7-Chloro-8-fluoroquinoline

Cat. No.: B1418871
CAS No.: 1133116-09-2
M. Wt: 181.59 g/mol
InChI Key: LAJPQDMKHLGGQH-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClFN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The incorporation of chlorine and fluorine atoms into the quinoline ring enhances its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

7-Chloro-8-fluoroquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . By binding to these enzymes, this compound disrupts the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication . This interaction is crucial for its antibacterial properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, it has been observed to affect cell signaling pathways and gene expression . Specifically, this compound can induce oxidative stress and apoptosis in certain cell types by generating reactive oxygen species (ROS) and activating caspase pathways . This compound also influences cellular metabolism by altering the expression of genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of bacterial DNA gyrase and topoisomerase IV, inhibiting their activity . This binding prevents the enzymes from introducing negative supercoils into DNA, which is essential for DNA replication and transcription . Additionally, this compound can interact with other biomolecules, such as proteins involved in oxidative stress responses, further contributing to its antibacterial and cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown that it can lead to the development of bacterial resistance due to mutations in the target enzymes . In in vivo studies, prolonged exposure can result in cumulative cytotoxic effects, impacting cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are dose-dependent and can be attributed to the compound’s ability to generate ROS and induce oxidative stress in tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes . Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their redox states and impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it can be actively transported by specific transporters, such as P-glycoprotein, which can affect its localization and accumulation in tissues . The distribution of this compound is influenced by factors such as tissue perfusion, binding to plasma proteins, and the presence of efflux pumps.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes . It can also accumulate in other cellular compartments, such as the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring. This can be achieved by reacting 7-chloroquinoline with a fluorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

7-Chloro-8-fluoroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents in treating various diseases.

    Industry: It is utilized in the development of agrochemicals and dyes, as well as in the production of liquid crystals for electronic displays.

Comparison with Similar Compounds

    7-Fluoroquinoline: Similar in structure but lacks the chlorine atom, which may affect its biological activity.

    8-Chloroquinoline: Lacks the fluorine atom, which can influence its chemical reactivity and biological properties.

    7,8-Dichloroquinoline: Contains two chlorine atoms instead of one chlorine and one fluorine, leading to different chemical and biological behaviors.

Uniqueness: 7-Chloro-8-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms in its structure. This dual halogenation enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJPQDMKHLGGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672343
Record name 7-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-09-2
Record name 7-Chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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